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Abstract: Brequinar (NSC 368390) is a potent and selective inhibitor of dihydroorotate

dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1]

[2][3] By depleting the cellular pool of pyrimidines required for DNA and RNA synthesis,

Brequinar effectively halts cell proliferation.[3][4] Initially investigated for solid tumors, its

clinical efficacy as a monotherapy was limited, leading to a halt in its development.[5][6][7]

However, recent research has unveiled a more complex and multifaceted mechanism of action,

including the induction of ferroptosis and significant immunomodulatory effects, sparking

renewed interest in its potential as a component of combination cancer therapies.[8][9][10] This

document provides an in-depth technical overview of Brequinar's core mechanism,

downstream cellular effects, quantitative efficacy data, and key experimental protocols for its

investigation.

Core Mechanism of Action: Inhibition of
Dihydroorotate Dehydrogenase (DHODH)
Brequinar's primary molecular target is dihydroorotate dehydrogenase (DHODH), a

mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine

synthesis pathway: the oxidation of dihydroorotate to orotate.[4][7][11] This pathway is

essential for producing the pyrimidine nucleotides—uridine, cytidine, and thymidine—that are

fundamental building blocks for DNA and RNA.[12] Cancer cells, with their high proliferation
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rates, are particularly dependent on this de novo pathway to meet their demand for

nucleotides.[5]

Brequinar is a highly potent inhibitor of human DHODH, with reported IC50 values in the low

nanomolar range.[1][11][13] By blocking DHODH, Brequinar leads to a rapid depletion of the

intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis, ultimately causing

cell cycle arrest, primarily at the S-phase.[4][7][14] The cytostatic effect of Brequinar can be

reversed by the addition of exogenous uridine, which allows cells to bypass the de novo

pathway through the nucleotide salvage pathway.[4][8][13]
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Caption: Brequinar inhibits DHODH, blocking the de novo pyrimidine synthesis pathway.
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Downstream Cellular Consequences and Anti-
Cancer Mechanisms
Beyond simple cytostasis, DHODH inhibition by Brequinar triggers several downstream effects

that contribute to its anti-cancer activity, including the induction of specific forms of cell death

and modulation of the tumor immune microenvironment.

Induction of Ferroptosis
Recent studies have identified DHODH as a novel defender against ferroptosis, a form of iron-

dependent regulated cell death characterized by lipid peroxidation.[9][10] In the inner

mitochondrial membrane, DHODH reduces ubiquinone to ubiquinol, which acts as a radical-

trapping antioxidant.[9] By inhibiting DHODH, Brequinar disrupts this protective mechanism,

leading to an accumulation of mitochondrial lipid peroxides and the induction of ferroptosis.[9]

[10] This effect is particularly pronounced in cancer cells with low expression of Glutathione

Peroxidase 4 (GPX4), another key enzyme that protects against ferroptosis.[10] The

combination of Brequinar with ferroptosis inducers has shown synergistic anti-tumor effects in

preclinical models.[10][15]

Immunomodulatory Effects
Brequinar exerts significant influence over both innate and adaptive immune cells. Its inhibitory

effect on lymphocyte proliferation forms the basis of its immunosuppressive properties.[4][14]

However, in the context of cancer, Brequinar has demonstrated therapeutically beneficial

immunomodulatory activities.

Modulation of Myeloid-Derived Suppressor Cells (MDSCs): Brequinar can promote the

terminal differentiation of MDSCs, a heterogeneous population of immature myeloid cells that

suppress anti-tumor immunity.[8] By forcing these cells to mature, Brequinar reduces their

immunosuppressive function and enhances the efficacy of immune checkpoint blockade.[8]

[16]

Upregulation of Antigen Presentation: Treatment with Brequinar has been shown to

increase the expression of genes involved in the antigen presentation pathway, including

Major Histocompatibility Complex (MHC) class I, on the surface of cancer cells.[17][18][19]

This effect is dependent on pyrimidine depletion and is mediated by the positive transcription
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elongation factor B (P-TEFb).[17][19] Enhanced antigen presentation makes tumor cells

more visible and susceptible to T-cell-mediated killing, providing a strong rationale for

combining Brequinar with immunotherapies like anti-PD-1 and anti-CTLA-4 antibodies.[8]

[19]
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Caption: Logical flow of Brequinar's multifaceted anti-cancer mechanisms.

Quantitative Pharmacodynamics and Efficacy
In Vitro Efficacy
Brequinar demonstrates potent activity against DHODH and inhibits the proliferation of various

cancer cell lines at nanomolar to low micromolar concentrations.
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Parameter Target/Cell Line Value Reference(s)

Enzyme Inhibition

IC50 Human DHODH 4.5 - 5.2 nM [1][11]

IC50 Human DHODH ~20 nM [13]

Cell Proliferation

IC50 HL-60 (Leukemia) 4.4 nM [11]

IC50
Con A-stimulated T

cells
0.26 µM [1]

IC50 (48h) HCT 116 (Colon) 0.012 µM [7]

IC50 (48h) HT-29 (Colon) 0.015 µM [7]

IC50 (48h)
MIA PaCa-2

(Pancreatic)
0.017 µM [7]

IC50 (48h) CaSki (Cervical) 0.747 µM [15]

IC50 (48h) HeLa (Cervical) 0.338 µM [15]

IC50 (24h) DLD-1 (Colon)
>10 µM (Normoxia) /

1.2 µM (Hypoxia)
[20]

In Vivo Pharmacokinetics (Human Clinical Trial Data)
A Phase I clinical trial of Brequinar administered as a daily IV bolus for 5 days provided key

pharmacokinetic parameters in patients with refractory solid tumors.[21]
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Parameter Value Reference

Dosing Schedule
36 to 300 mg/m²/day x 5, every

28 days
[21]

Maximally Tolerated Dose

(MTD)

250 mg/m² (for good risk

patients)
[21]

Terminal Half-life (t½) 8.1 ± 3.6 h [21]

Volume of Distribution (Vd) 9.0 ± 2.9 L/m² [21]

Total Body Clearance 19.2 ± 7.7 ml/min/m² [21]

Dose-Limiting Toxicities
Thrombocytopenia,

Desquamative Dermatitis
[21]

Combination Strategies to Enhance Efficacy
The clinical limitations of Brequinar as a monotherapy have prompted extensive investigation

into combination strategies.

ENT Inhibitors: Because cells can use the nucleotide salvage pathway to evade DHODH

inhibition, blocking this compensatory mechanism is a rational strategy. Brequinar shows

strong synergy with equilibrative nucleoside transporter (ENT) inhibitors like dipyridamole,

which prevent the uptake of exogenous nucleosides.[5][6][7][22]

Immune Checkpoint Blockade: As detailed in section 2.2, Brequinar's ability to remodel the

tumor microenvironment and enhance antigen presentation makes it a prime candidate for

combination with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4).[8][19]

Preclinical studies show this combination significantly prolongs survival compared to either

agent alone.[19]

Chemotherapy and Other Agents: Brequinar has been shown to enhance the activity of the

pyrimidine analogue 5-fluorouracil (5-FU), although this effect is highly dependent on uridine

levels in the tumor.[11][23] It has also been shown to sensitize cancer cells to TRAIL-induced

apoptosis and synergize with cisplatin to induce ferroptosis.[15][24]
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Key Experimental Methodologies
In Vitro DHODH Enzyme Inhibition Assay
This protocol is synthesized based on typical methods for measuring recombinant enzyme

activity.[11][20]

Reagents: Recombinant human DHODH enzyme, dihydroorotate (substrate),

decylubiquinone (electron acceptor), 2,6-dichloroindophenol (DCIP, indicator dye), reaction

buffer (e.g., 100 mM HEPES, pH 8.0, with 0.1% Triton X-100).

Procedure: a. Prepare serial dilutions of Brequinar in DMSO and then dilute into the

reaction buffer. b. In a 96-well plate, add the DHODH enzyme, decylubiquinone, and DCIP to

each well. c. Add the diluted Brequinar or vehicle control (DMSO) to the appropriate wells

and incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the

reaction by adding the substrate, dihydroorotate. e. Immediately measure the decrease in

absorbance of DCIP at 600 nm over time using a plate reader. The rate of reaction is

proportional to the rate of absorbance change.

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the

rates to the vehicle control (100% activity). Plot the percent inhibition versus the log of

Brequinar concentration and fit the data to a four-parameter logistic equation to determine

the IC50 value.

Cell Proliferation (MTT) Assay
This protocol is based on standard cell viability assay procedures mentioned in the literature.[7]

Cell Seeding: Seed cancer cells (e.g., HCT 116, MIA PaCa-2) in 96-well plates at a

predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

Treatment: Prepare serial dilutions of Brequinar in culture medium. Remove the old medium

from the plates and add the medium containing the various concentrations of Brequinar or

vehicle control.

Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) under standard

cell culture conditions (37°C, 5% CO₂).
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MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol

with HCl) to dissolve the formazan crystals.

Data Analysis: Measure the absorbance of the solubilized formazan at ~570 nm. Calculate

cell viability as a percentage relative to the vehicle-treated control cells and plot against drug

concentration to determine the IC50.

In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating Brequinar's in vivo efficacy,

synthesized from multiple preclinical study descriptions.[15][25]
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Phase 1: Preparation

Phase 2: Treatment & Monitoring

Phase 3: Endpoint & Analysis

1. Propagate Cancer
Cells (e.g., HeLa, A549)

2. Acclimate Immunocompromised
Mice (e.g., Nude, NSG)

3. Subcutaneously Implant
Cells into Flank of Mice

4. Monitor Tumor Growth
(Wait for ~100-150 mm³)

5. Randomize Mice into
Treatment Groups

6. Administer Treatment
(e.g., Brequinar 15mg/kg IP daily)

7. Monitor Tumor Volume
& Body Weight (2-3x/week)

8. Euthanize at Endpoint
(e.g., Tumor >1500 mm³)

9. Harvest Tumors for
Weight & Analysis

10. Analyze Tumor Growth
Inhibition (TGI) Data

Click to download full resolution via product page

Caption: General experimental workflow for an in vivo Brequinar xenograft study.
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Animal Model: Use immunocompromised mice (e.g., nude or NOD-SCID) to prevent

rejection of human tumor xenografts.[25]

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5

million cells in Matrigel/PBS) into the flank of each mouse.

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150

mm³). Randomize mice into treatment groups (e.g., Vehicle Control, Brequinar, Combination

Arm).

Drug Formulation and Administration: Formulate Brequinar in a suitable vehicle (e.g., 0.9%

NaCl, or DMSO diluted with saline).[25][26] Administer the drug according to the planned

schedule and route (e.g., 10-30 mg/kg daily via intraperitoneal injection or oral gavage).[15]

[25]

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor

volume using the formula (Length x Width²)/2.[25] Monitor animal body weight and overall

health as indicators of toxicity.[25]

Endpoint and Analysis: Continue treatment until tumors in the control group reach a

predetermined endpoint size or for a set duration. At the study's conclusion, euthanize the

animals, and excise and weigh the tumors. Analyze the data to determine the degree of

tumor growth inhibition.

Conclusion and Future Directions
Brequinar is a well-characterized, potent inhibitor of DHODH with a clear primary mechanism

of action. While its performance as a monotherapy in early clinical trials was underwhelming, a

modern understanding of its broader biological effects—particularly its ability to induce

ferroptosis and favorably modulate the tumor immune microenvironment—has opened

compelling new avenues for its clinical development.[8][10][19] The future of Brequinar in
oncology lies in rational combination therapies. Its synergy with immune checkpoint inhibitors is

especially promising and warrants further clinical investigation. Future research should focus

on identifying predictive biomarkers (e.g., GPX4 expression, tumor uridine levels) to select

patient populations most likely to respond to Brequinar-based combination regimens.[10][23]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.explorationpub.com/Journals/eds/Article/1008113
https://www.explorationpub.com/Journals/eds/Article/1008113
https://elifesciences.org/reviewed-preprints/87292v1
https://elifesciences.org/reviewed-preprints/87292v1
https://elifesciences.org/reviewed-preprints/87292
https://elifesciences.org/reviewed-preprints/87292
https://pubmed.ncbi.nlm.nih.gov/37066260/
https://pubmed.ncbi.nlm.nih.gov/37066260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6131557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6131557/
https://aacrjournals.org/cancerres/article/49/16/4648/494081/Phase-I-Clinical-and-Pharmacokinetic-Trial-of
https://www.researchgate.net/publication/346220098_The_Dihydroorotate_Dehydrogenase_Inhibitor_Brequinar_Is_Synergistic_with_ENT12_Inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC1977736/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1977736/
https://pubmed.ncbi.nlm.nih.gov/24013224/
https://pubmed.ncbi.nlm.nih.gov/24013224/
https://pubmed.ncbi.nlm.nih.gov/24013224/
https://www.benchchem.com/pdf/In_Vivo_Experimental_Protocol_for_DHODH_Inhibitors_in_Mouse_Models_A_General_Guide.pdf
https://elifesciences.org/reviewed-preprints/87292v1.pdf
https://www.benchchem.com/product/b15605045#investigating-brequinar-as-an-anti-cancer-drug
https://www.benchchem.com/product/b15605045#investigating-brequinar-as-an-anti-cancer-drug
https://www.benchchem.com/product/b15605045#investigating-brequinar-as-an-anti-cancer-drug
https://www.benchchem.com/product/b15605045#investigating-brequinar-as-an-anti-cancer-drug
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/product/b15605045?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

